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Pyrene-1-sulfonate

Cat. No.: B1226679
M. Wt: 281.3 g/mol
InChI Key: DLOBKMWCBFOUHP-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Pyrene-Based Fluorophores in Research

Pyrene (B120774) and its derivatives have long been recognized as important fluorophores in scientific research. rsc.org Their utility stems from their strong fluorescence emission, high quantum yield, and remarkable sensitivity of their emission spectra to the surrounding environment. rsc.orgresearchgate.net The photophysical properties of pyrene, such as its ability to form excimers (excited-state dimers) in concentrated solutions or aggregated states, have made it a valuable tool for studying molecular interactions and dynamics. rsc.orgacs.org

The evolution of pyrene-based fluorophores has been driven by the need for probes that can function in diverse chemical and biological systems. Early research focused on the fundamental photophysical properties of pyrene itself. scirp.org Over time, chemists began to modify the pyrene structure by introducing various functional groups to tune its properties for specific applications. scirp.orgrsc.org This has led to the development of a wide array of pyrene derivatives with tailored solubility, reactivity, and spectroscopic characteristics. rsc.org

Significance of Sulfonate Functionalization in Pyrene Chemistry

The introduction of a sulfonate (-SO3H) or sulfonate salt (-SO3-) group to the pyrene molecule, resulting in compounds like pyrene-1-sulfonic acid or its salts, is a important modification. ontosight.aiscbt.com This functionalization has several key consequences:

Enhanced Water Solubility: The primary advantage of sulfonation is the significant increase in the water solubility of the pyrene moiety. ontosight.aiscbt.com Unmodified pyrene is hydrophobic, limiting its use in aqueous environments. The polar sulfonate group allows pyrene-1-sulfonate to be readily dissolved in water and other polar solvents, broadening its applicability in biological and environmental studies. ontosight.aiscbt.comnih.gov

Modified Photophysical Properties: The sulfonate group can influence the electronic properties of the pyrene core, leading to shifts in its absorption and emission spectra. nih.gov While the fundamental fluorescence of pyrene is retained, the sulfonate group can affect the excited-state dynamics and interactions with the surrounding medium. nih.gov

Facilitated Interactions: The negatively charged sulfonate group can participate in electrostatic interactions with cationic species, enabling the design of sensors and probes based on these interactions. researchgate.net This property is also crucial for its use in creating ionic liquids and other advanced materials. acs.orgnih.gov

Improved Dispersibility: In the context of materials science, sulfonation can improve the dispersion of pyrene-based materials in various matrices, preventing aggregation that can quench fluorescence. nih.govnih.gov

Overview of Key Academic Research Domains for this compound

The unique combination of pyrene's fluorescence and the sulfonate group's aqueous solubility has positioned this compound as a valuable tool in several key research areas:

Fluorescent Probes and Sensors: this compound and its derivatives are widely used as fluorescent probes to study the polarity of microenvironments, such as within micelles, polymers, and biological membranes. researchgate.netacs.org The sensitivity of its fluorescence emission to the local environment allows researchers to gain insights into the structure and dynamics of these systems. researchgate.net It is also employed in the development of chemosensors for detecting various analytes, including metal ions and pollutants. researchgate.netrsc.org

Materials Science: In materials science, this compound is incorporated into various materials to impart fluorescent properties. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent polymers, and porous organic frameworks. rsc.orgnih.gov Its ability to interact via π-π stacking and electrostatic forces makes it a useful building block for creating functional materials with specific optical and electronic properties. rsc.org

Biological and Biomedical Research: The water solubility and fluorescence of this compound make it suitable for various biological applications. ontosight.ai It has been utilized in studies of protein structure and function, as a label for biological molecules, and in the development of biosensors and diagnostic tools. ontosight.airesearchgate.net For instance, it can be used to probe the binding of molecules to proteins like human serum albumin. researchgate.net

Table 1: Physicochemical Properties of this compound Sodium Salt

Property Value
Molecular Formula C₁₆H₉NaO₃S nih.gov
Molecular Weight 304.30 g/mol nih.gov
Appearance Light yellow to yellow to green powder/crystal tcichemicals.com
Melting Point 233-236 °C chemicalbook.com
Fluorescence λex ~314 nm; λem ~376 nm (in methanol)
CAS Number 59323-54-5 nih.gov

Table 2: Key Research Applications of this compound

Research Area Specific Application Key Feature Utilized
Environmental Science Detection of pollutants like polycyclic aromatic hydrocarbons. scbt.com Fluorescence quenching/enhancement
Biochemistry Probing protein binding sites and conformational changes. researchgate.net Sensitivity of fluorescence to microenvironment polarity. researchgate.net
Materials Science Component in fluorescent polymers and porous organic materials. nih.gov Strong fluorescence and ability to form π-π stacks. rsc.org
Supramolecular Chemistry Formation of self-assembled structures and host-guest complexes. acs.orgnih.gov Electrostatic interactions and π-π stacking. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9O3S- B1226679 Pyrene-1-sulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9O3S-

Molecular Weight

281.3 g/mol

IUPAC Name

pyrene-1-sulfonate

InChI

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)/p-1

InChI Key

DLOBKMWCBFOUHP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-]

Synonyms

1-pyrenesulfonate
1-pyrenesulfonic acid

Origin of Product

United States

Synthetic Strategies and Chemical Modification Methodologies for Pyrene 1 Sulfonate

Direct Sulfonation Approaches for Pyrene-1-sulfonate Synthesis

The introduction of a sulfonate group onto the pyrene (B120774) core is most commonly achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions.

One-Step Synthetic Routes

Direct sulfonation of pyrene can yield pyrene-1-sulfonic acid. This method typically involves reacting pyrene with a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394). The reaction conditions, including temperature and reaction time, are crucial for controlling the degree of sulfonation and favoring the formation of the mono-substituted product. For instance, controlling the temperature between 80–150 °C for several hours is a general approach. While one-step methods for producing related polysulfonated pyrenes, like 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA), have been developed using reagents like 50% fuming sulfuric acid in nitrobenzene, these are aimed at achieving multiple substitutions rather than isolating the monosulfonated product. nih.gov The synthesis of pyrene-1-sulfonic acid hydrate (B1144303) is often achieved through sulfonation followed by crystallization from an aqueous medium, which helps to stabilize the compound.

Multi-Step Pathways and Optimization Studies

Multi-step syntheses in the context of pyrene sulfonates often refer to the sequential introduction of multiple sulfonate groups or the synthesis of more complex derivatives starting from a simpler sulfonated pyrene. nih.govudel.edu For example, a traditional method to produce polysulfonated pyrenes involves a two-step process where pyrene-1-sulfonic acid sodium salt is first synthesized and then further sulfonated using oleum to yield products like PTSA. nih.gov This multi-step approach can lead to challenges in separation and purification, generating waste. nih.govresearchgate.net

Optimization studies focus on refining reaction parameters to improve yield, purity, and environmental friendliness. For related polysulfonated pyrenes, a one-step method has been proposed as a more facile and eco-friendly alternative to traditional two-step syntheses. nih.govresearchgate.net

Derivatization and Functionalization of this compound

The sulfonate group in this compound provides a handle for further chemical modification, enabling the creation of a diverse range of functional materials.

Formation of Ionic Adducts and Counterion Engineering

The anionic nature of the this compound allows for the formation of ionic adducts through metathesis reactions. acs.orgresearchgate.netnih.gov In this approach, the sodium salt of this compound is reacted with a halide salt of a desired cation, leading to the exchange of the counterion. acs.orgresearchgate.netnih.gov This "counterion engineering" has been employed to synthesize novel ionic liquids and other functional materials. acs.orgnih.gov

For example, a series of ionic adducts have been synthesized using various imidazolium (B1220033) and quaternary ammonium (B1175870) cations as counterions for this compound. acs.orgresearchgate.net The choice of the cation significantly influences the thermal properties and aggregation behavior of the resulting ionic adduct. acs.orgresearchgate.net One such adduct, trimethylpropylammonium hepta(isooctyl)octasilsesquioxane pyrenesulfonate, was classified as an ionic liquid due to its reversible glass transition at -4.2 °C. acs.org

Table 1: Examples of Ionic Adducts of this compound and their Properties. acs.org
CationAbbreviationResulting AdductPhysical StateKey Thermal Property
Trimethylpropylammonium hepta(isooctyl)octasilsesquioxanePOSS-AmmoniumPOSS–PSSticky SolidReversible glass transition at −4.2 °C
1-Vinyl-3-hexylimidazoliumVEImVEIm–PSCrystalline SolidMelting point just above 100 °C
1-Vinyl-3-decylimidazoliumVDImVDIm–PSCrystalline SolidMelting point just above 100 °C
1-Methyl-3-decylimidazoliumMDImMDIm–PSCrystalline SolidMelting point just above 100 °C

This compound as a Ligand in Coordination Chemistry

The sulfonate group of this compound can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes. rsc.org The functionalization of pyrene with sulfonate groups facilitates the generation of diverse MOF structures. rsc.org The coordination can occur through the oxygen atoms of the sulfonate group.

For instance, pyrene-based ligands, including sulfonates, have been used to synthesize MOFs with interesting photophysical and photochemical properties. rsc.org In a related example, 1,3,6,8-pyrene tetra-sulfonate (1,3,6,8-PTS) has been used to form coordination polymers with Europium(III) ions, where the sulfonic acid groups coordinate to the metal center in different modes. mdpi.com Similarly, the co-intercalation of 1-pyrenesulfonate and 1-heptanesulfonate into a Zn-Al layered double hydroxide (B78521) (LDH) has been achieved through direct synthesis, demonstrating the versatility of this compound in forming structured materials. acs.org

Grafting and Polymerization Strategies for this compound Integration

This compound can be integrated into larger structures through grafting and polymerization techniques. One common approach is non-covalent grafting, which leverages the π-π stacking interactions between the pyrene core and a substrate material. rsc.org

A notable example is the non-covalent functionalization of graphene oxide (GO) with 1-pyrenesulfonic acid (PSA). rsc.org In this method, the pyrene moiety acts as an anchor, attaching to the basal plane of GO, which in turn improves the hole transport properties of the material for applications in polymer solar cells. rsc.org

Another strategy involves the "grafting from" technique, where polymerization is initiated from a surface that has been functionalized. While not directly using pre-synthesized this compound, radical graft polymerization of monomers like sodium styrene (B11656) sulfonate onto surfaces demonstrates a related approach to create surfaces with sulfonate groups. nih.gov The "grafting to" approach, where a pre-formed polymer with a pyrene end-group is attached to a surface, is another viable strategy. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Pyrene 1 Sulfonate

Luminescence and Absorption Spectroscopy Research

The interaction of pyrene-1-sulfonate with light is a key area of investigation, providing insights into its behavior in different states and environments.

Monomer and Excimer Emission Analysis and Mechanisms

Pyrene (B120774) and its derivatives are well-known for their ability to exhibit both monomer and excimer fluorescence. core.ac.uk The monomer emission originates from a single excited molecule, while the excimer, or excited dimer, forms when an excited molecule interacts with a ground-state molecule. core.ac.ukrsc.org This phenomenon is highly dependent on the concentration of the pyrene derivative. rsc.org

In dilute solutions, this compound typically displays a structured emission spectrum characteristic of the monomer, with distinct vibronic bands. core.ac.ukacs.org However, as the concentration increases, a broad, structureless emission band appears at longer wavelengths, which is attributed to the formation of excimers. core.ac.ukrsc.org This excimer formation is a diffusion-controlled process and is favored when pyrene molecules are in close proximity to each other, such as in concentrated solutions or when aggregated. core.ac.ukrsc.org The formation of excimers can be influenced by the surrounding environment, such as in micellar systems where the local concentration of pyrene probes can be high. core.ac.ukresearchgate.net The dual emission of monomers and excimers makes pyrene-based compounds, including this compound, valuable as fluorescent probes for studying microenvironments and molecular interactions. rsc.orgrsc.org

Emission TypeDescriptionSpectral Characteristics
Monomer Emission from a single excited molecule. core.ac.ukStructured spectrum with distinct vibronic bands. core.ac.ukacs.org
Excimer Emission from an excited-state dimer formed by the association of an excited molecule and a ground-state molecule. core.ac.ukrsc.orgBroad, structureless band at longer wavelengths compared to the monomer. core.ac.ukrsc.org

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamic processes that occur after a molecule absorbs light. instras.com For pyrene derivatives, this method provides crucial information about the lifetimes of their excited states and the kinetics of processes like excimer formation and quenching. acs.orgcolostate.edu

Studies on this compound and related compounds have revealed complex fluorescence decay profiles. acs.org For instance, in some environments, the fluorescence decay of this compound adducts is biexponential, indicating the presence of at least two distinct emitting species in solution. acs.org The lifetimes of these species can be on the order of nanoseconds. For example, in aerated solutions, biexponential decays with long-lifetime values of 4.6 to 4.8 ns and a short one from 1.4 to 2.1 ns have been observed for certain this compound adducts. acs.org The long excited-state lifetime of pyrene derivatives, which can be up to 450 ns in deaerated cyclohexane, makes them excellent candidates for time-resolved studies. colostate.edupsu.edu This long lifetime provides a sufficient window to observe dynamic events such as quenching and energy transfer. colostate.edupsu.edu

SampleSolventLifetime Component 1 (ns)Lifetime Component 2 (ns)
VDIm–PSChloroform (B151607)1.4 - 2.1 (short)4.6 - 4.8 (long)
PyreneDeaerated Cyclohexane450 (mono-exponential)N/A

Note: Data for VDIm-PS is for a specific adduct and may not be representative of all this compound species. acs.org The lifetime of pyrene is provided as a reference. psu.edu

Influence of Microenvironment and Solvent Polarity on Photophysical Properties

The photophysical properties of this compound are highly sensitive to its immediate surroundings, particularly the polarity of the solvent or microenvironment. acs.orgworktribe.com This sensitivity is most famously observed in the vibronic fine structure of its monomer fluorescence spectrum. capes.gov.brresearchgate.net The ratio of the intensity of the first vibronic band (I₁) to the third (I₃), known as the Py scale, is a widely used empirical measure of solvent polarity. capes.gov.brresearchgate.net

In polar solvents, the intensity of the 0-0 vibronic band (the first band) is significantly enhanced relative to the other bands. acs.org This effect is attributed to specific solute-solvent dipole-dipole interactions rather than the bulk dielectric constant of the solvent. acs.org As the polarity of the environment decreases, the I₁/I₃ ratio decreases. researchgate.net This property makes pyrene and its sulfonated derivatives invaluable as probes for characterizing the polarity of various microheterogeneous systems, including micelles, polymers, and biological membranes. core.ac.ukresearchgate.net For example, the transfer of pyrene from an aqueous phase to a less polar micellar interior results in a noticeable decrease in the I₁/I₃ ratio. core.ac.uk

Solvent/EnvironmentI₁/I₃ RatioPolarity Indication
Water1.85High Polarity
P123 Micellar Solution1.44Lower Polarity
P123 with 10 wt % TM-401.38Even Lower Polarity

Note: The I₁/I₃ ratios are illustrative and can vary depending on the specific conditions. researchgate.net

Structural and Molecular Characterization via Advanced Spectroscopies

Beyond its photophysical behavior, the precise molecular structure and purity of this compound are critical for its application and are determined using advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms within the molecule. acs.orgnih.govjst.go.jp

In the ¹H NMR spectra of this compound adducts, the signals corresponding to the protons of the asymmetric pyrene group typically appear in the region of δ 8–9.5 ppm. acs.orgnih.gov The integration of these signals relative to those of a cation counterpart can confirm the stoichiometry of the adduct. acs.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assign all proton and carbon signals unambiguously and to establish connectivity within the molecule. jst.go.jpresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Purity Assessments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. acs.orgnih.gov For this compound and its adducts, techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are utilized. acs.orgnih.gov

MALDI-TOF MS analysis can confirm the formation of 1:1 ionic adducts of this compound with various cations. acs.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, often used to identify metabolites of pyrene, which can include hydroxylated and other functionalized derivatives. asm.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. researchgate.net


Vibrational Spectroscopy (e.g., Infrared) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for the structural elucidation of this compound. This technique provides detailed information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The FTIR spectrum of this compound is characterized by a combination of absorption bands arising from the polycyclic aromatic pyrene core and the attached sulfonate (-SO₃⁻) group.

Analysis of the spectrum allows for the definitive identification of key structural features. The principal vibrations include the stretching and bending of the C-H and C=C bonds within the pyrene aromatic system, as well as the characteristic stretching vibrations of the sulfonate group's S=O and C-S bonds.

Detailed Research Findings

Research on this compound and structurally related compounds, such as other aromatic sulfonates and polycyclic aromatic hydrocarbons (PAHs), provides a basis for assigning the observed vibrational bands.

Pyrene Aromatic Core Vibrations : The pyrene moiety gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3000-3200 cm⁻¹ region. osti.gov The skeletal vibrations of the aromatic rings, corresponding to C=C stretching, produce a series of bands between 1400 cm⁻¹ and 1680 cm⁻¹. osti.govmdpi.com Specifically, peaks around 1600 cm⁻¹ are indicative of aromatic C=C stretching. copernicus.org Out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the aromatic ring, typically appear in the 690-900 cm⁻¹ range. mdpi.com

Sulfonate Group Vibrations : The sulfonate group (-SO₃⁻) has strong, characteristic absorption bands that are readily identifiable. The asymmetric and symmetric stretching vibrations of the S=O bonds are the most prominent. Strong absorbance bands corresponding to the SO₃⁻ asymmetric and symmetric vibrations are expected around 1180 cm⁻¹ and 1040 cm⁻¹, respectively. osti.gov Other studies place the characteristic stretching modes for a sulfonate group (R-SO₃⁻) in the ranges of 1140-1250 cm⁻¹ and 1030-1070 cm⁻¹. researchgate.net The C-S stretching vibration is weaker and can be coupled to ring vibrations, often appearing at lower frequencies, such as around 672 cm⁻¹. osti.gov

The combination of these distinct vibrational signatures allows for a comprehensive functional group analysis, confirming the molecular structure of this compound.

Data Table of Vibrational Frequencies

The following table summarizes the principal infrared absorption bands for this compound based on data from analogous compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentReference
3000 - 3200StretchingAromatic C-H osti.gov
1500 - 1680StretchingAromatic C=C Skeletal Vibrations osti.govmdpi.com
1140 - 1250Asymmetric StretchingSulfonate (S=O) osti.govresearchgate.net
1030 - 1070Symmetric StretchingSulfonate (S=O) osti.govresearchgate.net
690 - 900Out-of-Plane BendingAromatic C-H mdpi.com
~672Stretching (Coupled)C-S osti.gov

Computational and Theoretical Approaches in Pyrene 1 Sulfonate Research

Computational and theoretical methods are indispensable tools in modern chemistry, providing profound insights into molecular structures, properties, and dynamics that are often inaccessible through experimental means alone. In the study of pyrene-1-sulfonate and related pyrene (B120774) derivatives, these approaches have been pivotal in elucidating the fundamental principles governing their electronic, interactive, and photophysical behaviors.

Applications of Pyrene 1 Sulfonate in Advanced Materials Science

Development of Luminescent Materials

The inherent fluorescence of the pyrene (B120774) moiety is central to its application in luminescent materials. The sulfonate group further enhances its utility by improving processability and enabling its incorporation into various matrices.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Applications

Pyrene and its derivatives are valuable in the field of organic electronics due to their electronic and photophysical properties. uky.edursc.org They are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic materials for solar energy applications. rsc.orgscbt.com The strong electron delocalization and fused conjugated aromatic ring system of pyrene make it an effective light emitter and hole transporter. nih.gov Specifically, pyrene-based materials have been investigated as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance and low-efficiency roll-off. nih.gov For instance, a series of functional pyridine-appended pyrene derivatives have been synthesized and studied as HTMs, showing suitable HOMO values (5.6 eV) for hole injection. nih.gov In one study, an OLED device using a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited pure blue electroluminescence. nih.gov

Fluorescent Inks and Anti-Counterfeiting Technologies

The strong blue fluorescence of pyrene sulfonates under UV light makes them ideal candidates for use in invisible inks and anti-counterfeiting applications. nih.govresearchgate.net A water-soluble and highly fluorescent derivative, 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA), has been synthesized for this purpose. nih.govresearchgate.net This compound can be incorporated into water-based inks, which can then be used to print patterns that are invisible under normal lighting but reveal confidential information when exposed to UV light. researchgate.netnih.gov

To enhance the stability and performance of these inks, PTSA can be doped into silica (B1680970) nanoparticles (SiNPs). nih.gov This method, using a reverse microemulsion technique, results in fluorescent materials with desirable properties such as heat stability and robust photostability. nih.gov These PTSA-doped SiNPs have been successfully used to prepare water-based anti-counterfeiting inks for screen-printing. nih.gov The resulting printed patterns exhibit excellent fluorescence and durability, making them promising for security applications on banknotes, official documents, and luxury goods. nih.gov

ApplicationCompoundKey FeatureReference
OLEDsPyridine-appended pyrene derivativesHole-transporting material nih.gov
OLEDsPyrene-benzimidazole derivativesBlue emitter nih.gov
Anti-counterfeiting Inks1,3,6,8-pyrenesulfonic acid tetrasodium salt (PTSA)Strong blue fluorescence nih.govresearchgate.net
Anti-counterfeiting InksPTSA-doped silica nanoparticlesEnhanced stability nih.gov

Functional Polymeric and Porous Architectures

The incorporation of pyrene-1-sulfonate into polymeric and porous structures allows for the creation of materials with tailored properties for specific applications, such as adsorption and sensing.

Integration into Porous Organic Polymers (POPs) for Adsorption Phenomena

Porous organic polymers (POPs) are a class of materials known for their high surface area and porosity. researchgate.nettandfonline.com However, their typically hydrophobic nature can limit their applications in aqueous environments. researchgate.nettandfonline.com By introducing sulfonic acid groups, such as those from this compound, into the polymer structure, the hydrophilicity and functionality of POPs can be significantly enhanced. researchgate.nettandfonline.com

Sulfonated poly(pyrene) porous organic polymers (PyPOP-SO3H) have demonstrated remarkable efficiency in the rapid adsorption of cationic dyes from water. researchgate.nettandfonline.comnih.gov The presence of sulfonic acid groups increases the specific surface area and improves the polymer's dispersion in water, thereby increasing the number of contact points for adsorption. researchgate.nettandfonline.comnih.gov These materials have shown high adsorption capacities for dyes like malachite green and methylene (B1212753) blue. researchgate.nettandfonline.comnih.gov The adsorption process for these dyes was found to be well-described by the Freundlich isotherm model. researchgate.nettandfonline.com

Furthermore, pyrene-based microporous organic polymers, functionalized with –SO3H groups, have been synthesized and utilized as catalysts for the production of biodiesels. acs.org These sulfonated polymers exhibit high surface acidity and excellent catalytic activity in esterification and transesterification reactions at room temperature. acs.org

PolymerTarget PollutantAdsorption CapacityReference
PyPOP-SO3HMalachite Green1607 mg/g researchgate.nettandfonline.comnih.gov
PyPOP-SO3HMethylene Blue1220 mg/g researchgate.nettandfonline.comnih.gov

Electrospun Nanofibers and Thin Films for Sensing Platforms

Electrospinning is a versatile technique used to produce nanofibers with a high surface-area-to-volume ratio, making them ideal for sensing applications. scitechnol.com Pyrene-based fluorescent nanofibers have been developed for the sensitive and selective detection of explosives in aqueous solutions. acs.orgresearchgate.net By incorporating pyrene into polyethersulfone (PES) nanofibers through electrospinning, researchers have created sensors capable of detecting substances like picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT) at nanomolar concentrations. acs.orgresearchgate.net The fluorescence of the pyrene excimer is quenched in the presence of these explosives, with a dominant static quenching mechanism. acs.org

These nanofiber-based sensors exhibit high selectivity, with common interferents having a negligible effect on their emission intensity. acs.org They are also reusable, demonstrating the potential for practical and robust sensing platforms. acs.org The sensitivity of these sensors is highlighted by the low limits of detection achieved for various explosives. acs.orgresearchgate.net

Graphene and Carbon-Based Composite Materials

The planar structure of pyrene and its ability to engage in π-π stacking interactions make it an excellent molecule for the non-covalent functionalization of graphene and other carbon-based materials. acs.orgresearchgate.net This interaction allows for the exfoliation of graphite (B72142) into graphene sheets and their stabilization in aqueous media. mdpi.com

Pyrene-1-sulfonic acid sodium salt has been used to exfoliate graphite into single-layer and few-layer graphene. mdpi.com The pyrene moiety adsorbs onto the graphene surface via π-π stacking, while the hydrophilic sulfonate group facilitates dispersion in water. mdpi.com This method provides a route to stable aqueous suspensions of graphene, which are useful for applications in polymer composites, sensors, and energy storage. mdpi.com

The interaction between pyrene derivatives and graphene is characterized by a charge-transfer effect, which can be observed through shifts in the G-band of the Raman spectra of the resulting hybrids. acs.org The study of various sulfonated pyrene derivatives has shown that the adsorption onto the graphite surface is inversely proportional to the number of polar sulfonic groups. acs.org This understanding is crucial for designing effective dispersants for graphene.

Role as Dispersants and Stabilizers for Graphene Derivatives

The non-covalent functionalization of graphene and its derivatives using pyrene-based molecules is a highly effective strategy to create stable dispersions in aqueous media. This compound excels in this role due to the synergistic action of its two constituent parts. The planar pyrene core adsorbs onto the basal plane of graphene via strong π-π stacking interactions, while the anionic sulfonate group extends into the aqueous phase, imparting electrostatic and steric repulsion that prevents the graphene sheets from re-aggregating. nih.govacs.org

Initial research identified sodium this compound (PSA) as a capable stabilizer for aqueous graphene dispersions. acs.org Further studies aimed at rationally designing more effective dispersants led to the synthesis of an analogue, sodium 4-(pyrene-1-yl)butane-1-sulfonate (PBSA). nih.govacs.org This modified structure incorporates a flexible alkyl spacer between the pyrene core and the sulfonate head group. Experimental results demonstrated that PBSA is significantly more effective, producing stable aqueous dispersions of reduced graphene oxide (RGO) at approximately double the concentration compared to those made with the original PSA. nih.govacs.orgacs.org

Table 1: Comparison of Pyrene-Based Graphene Dispersants

Compound Name Abbreviation Key Structural Feature Relative Dispersion Efficiency
Sodium this compound PSA Direct attachment of sulfonate to pyrene core Baseline
Sodium 4-(pyrene-1-yl)butane-1-sulfonate PBSA Butane spacer between pyrene and sulfonate ~2x higher concentration than PSA nih.govacs.org

Pyrene-Derived Carbon Nanodots: Synthesis and Characterization

Carbon nanodots (CNDs) synthesized from pyrene precursors using bottom-up approaches are a subject of significant research interest due to their photoluminescent properties. rsc.orgresearchgate.netkuleuven.be However, a persistent challenge in their synthesis is the co-production of highly emissive molecular fluorophore impurities, which can obscure the intrinsic optical properties of the CNDs themselves. rsc.org

The synthesis of low-oxygen-content CNDs has been achieved through methods like the hydrothermal condensation of nitropyrene, a pyrene derivative. rsc.org Rigorous characterization of the resulting products is crucial and involves a series of sophisticated separation techniques. Researchers employ methods such as solvent extraction, column chromatography, gel electrophoresis, and dialysis to isolate the CNDs from molecular byproducts. rsc.orgresearchgate.netkuleuven.be

These separation efforts have revealed that the crude product contains distinct fluorescent components with qualitatively and quantitatively different absorption and emission characteristics, as well as varying quantum yields (QY). rsc.orgresearchgate.net Detailed characterization using optical and vibrational spectroscopy in conjunction with electron microscopy indicates that the final fluorescence of the material is determined by a delicate balance between the degree of graphitization within the dot's core and the presence of residual molecular fluorophores. rsc.orgkuleuven.bechemrxiv.org Advanced single-particle level analysis, including studies of fluorescence blinking and ON-OFF photoswitching, further confirms the distinct nature of the separated components. rsc.org This work underscores the necessity of rigorous purification protocols for producing well-characterized CNDs for any application. rsc.org

Ionic Liquids (ILs) Incorporating this compound Anions

The integration of this compound as an anionic component has been explored for the development of novel photoluminescent ionic liquids (ILs). nih.govacs.orgresearchgate.net These materials are synthesized through straightforward metathesis reactions, where the sodium salt of this compound is reacted with various organic halide cation precursors. nih.govacs.orgnih.gov

The physicochemical properties of the resulting ionic adducts are highly dependent on the structure of the counter-cation. nih.gov When paired with conventional imidazolium (B1220033) cations bearing moderately long alkyl chains (e.g., 1-vinyl-3-hexyl-imidazolium, 1-vinyl-3-decyl-imidazolium), the resulting this compound salts are crystalline solids with melting points slightly above 100°C. nih.govacs.orgresearchgate.net In contrast, when combined with an amphiphilic cation like trimethylpropylammonium hepta(isooctyl)octasilsesquioxane, the adduct behaves as a true ionic liquid, exhibiting a reversible glass transition at -4.2°C. nih.govacs.orgresearchgate.netnih.gov

These novel this compound-based salts are generally soluble in various organic solvents, including tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), and methanol (B129727) (MeOH). nih.gov Spectroscopic analysis reveals that the this compound anion has a general tendency to promote the formation of supramolecular structures in solution through interactions with the cation. nih.govacs.orgresearchgate.net

Table 2: Properties of Ionic Adducts Based on this compound Anion

Cation Resulting Material Type Key Thermal Property
1-vinyl-3-hexyl-imidazolium Crystalline Solid Melts above 100°C nih.govacs.org
1-vinyl-3-decyl-imidazolium Crystalline Solid Melts above 100°C nih.govacs.org
1-methyl-3-decyl-imidazolium Crystalline Solid Melts above 100°C nih.govacs.org
Trimethylpropylammonium hepta(isooctyl)octasilsesquioxane Ionic Liquid Glass transition at -4.2°C nih.govacs.org

Metal-Organic Frameworks (MOFs) Utilizing this compound Ligands

Pyrene-based molecules are highly attractive as organic bridging ligands for the construction of metal-organic frameworks (MOFs) due to their unique optical, electronic, and structural characteristics. rsc.orgrsc.org The functionalization of the pyrene core with coordinating groups—including carboxylates, phosphonates, and sulfonates—is a key strategy that facilitates the generation of diverse MOF structures with varied metal-ion coordination. rsc.org

The incorporation of pyrene-based linkers can endow MOFs with desirable properties such as high surface area, specific pore shapes, and the capacity for π–π stacking interactions, which are advantageous for applications in gas adsorption and separation. rsc.orgnih.gov The inherent optical properties of the pyrene unit are often successfully transferred to the MOF, leading to materials designed for luminescence sensing and photocatalysis. rsc.org

For instance, a water-stable, pyrene-functionalized hafnium-based MOF was designed for the fluorimetric detection of uric acid. acs.org In this case, the pyrene-functionalized ligand underwent a conformational change from a monomer to an excimer state upon formation of the framework. This change, and a subsequent reversal during sensing, was key to its function. acs.org While many pyrene-based MOFs utilize carboxylate linkers, the use of sulfonate groups represents a valid and explored pathway for ligand design, contributing to the vast structural and functional diversity of this class of materials. rsc.org

Research Applications of Pyrene 1 Sulfonate in Analytical and Environmental Science

Fluorescent Probes and Chemical Sensor Development

The intrinsic fluorescence of the pyrene (B120774) moiety is highly sensitive to its immediate surroundings. This characteristic is harnessed in the design of fluorescent probes and chemical sensors. By modifying the pyrene structure with specific recognition units, scientists can create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. Pyrene-1-sulfonate and its derivatives are particularly useful in aqueous systems due to their enhanced water solubility.

Detection of Specific Metal Ions (e.g., Fe³⁺)

The detection of ferric ions (Fe³⁺) is crucial due to their significant roles in biological and environmental systems. Pyrene-based fluorescent sensors have emerged as a promising tool for the selective and sensitive detection of Fe³⁺. The mechanism of detection often relies on the phenomenon of fluorescence quenching, where the interaction between the pyrene derivative and Fe³⁺ leads to a decrease in fluorescence intensity.

Several studies have demonstrated the efficacy of pyrene sulfonates in Fe³⁺ sensing. For instance, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA) has been utilized for the rapid determination of Fe³⁺ concentrations. waterprobes.com The principle behind this method is the fluorescence quenching of PTSA by ferric ions, which allows for the detection of trace amounts of Fe³⁺ with a detection limit as low as 9 μg/L. waterprobes.com The interaction is a coordination between the Fe³⁺ ion and the probe, leading to the quenching effect. waterprobes.com

Other synthesized water-soluble pyrene-based sensors have also shown remarkable selectivity and sensitivity for Fe³⁺. By incorporating sulfonate groups, researchers have developed "turn-off" fluorescent sensors that can detect Fe³⁺ in the nanomolar range. These sensors exhibit a decrease in fluorescence upon forming a complex with Fe³⁺. The binding stoichiometry, which describes the ratio of the sensor molecule to the metal ion in the complex, has been determined for various sensors, often being 1:1 or 2:1.

Detailed research findings have highlighted the performance of different pyrene-based fluorescent sensors for Fe³⁺ detection.

Sensor/Probe NameDetection LimitBinding Constant (K)Stoichiometry (Sensor:Fe³⁺)Reference
1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA)0.2 µM-- waterprobes.com
sodium 8-aminopyrene-1,3,6-trisulfonate (APTS)45.6 nM2.69 × 10⁵ M⁻¹/²2:1
sodium (E)-4-hydroxy-3-((pyren-1-ylimino)methyl)benzenesulfonate (APSS)45.9 nM4.06 × 10⁶ M⁻¹1:1
N-(pyrene-1-ylmethylene) anthracen-2-amine (APSB)1.95 nM8.20 × 10⁵ M⁻¹- studysmarter.co.uk
Pyrene-based probe (PPD)115 nM4.27 × 10⁴ M⁻¹1:1 ysi.com
2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD)1.81 µM8.485 × 10³ M⁻¹1:1 nih.gov

Table 1: Performance characteristics of various pyrene-based fluorescent sensors for the detection of Fe³⁺.

Sensing of Organic Analytes (e.g., Explosives)

The detection of nitroaromatic compounds, which are common components of explosives, is critical for security and environmental monitoring. Pyrene-based fluorescent materials have been successfully employed for the sensitive detection of explosives such as picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT). szu.gov.czwur.nl The sensing mechanism is typically based on fluorescence quenching upon interaction with the electron-deficient nitroaromatic compounds.

Electrospun nanofibers containing pyrene have been developed as sensory materials. These nanofibers exhibit strong fluorescence that is efficiently quenched by explosive analytes in aqueous solutions. wur.nl The porous structure of the nanofiber mats allows for rapid diffusion of the analytes, leading to a fast sensor response. The sensitivity of these sensors is remarkable, with detection limits reaching the nanomolar level for certain explosives. szu.gov.czwur.nl

The quenching efficiency can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the explosive). For example, the quenching constant for picric acid has been found to be significantly high, indicating a strong interaction with the pyrene-based sensor. wur.nl

Explosive AnalyteLimit of Detection (LOD)Quenching Constant (Ksv)Reference
Picric Acid (PA)23 nM1.263 × 10⁶ M⁻¹ (at low conc.) szu.gov.czwur.nl
2,4,6-Trinitrotoluene (TNT)160 nM- szu.gov.czwur.nl
2,4-Dinitrotoluene (DNT)400 nM- szu.gov.czwur.nl
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX)980 nM- szu.gov.czwur.nl

Table 2: Detection limits of pyrene-polyethersulfone nanofibers for various explosive compounds in aqueous solution.

Microenvironment Polarity and Viscosity Probes

The fluorescence emission spectrum of pyrene exhibits a fine structure consisting of several vibronic bands. The intensity ratio of these bands is highly sensitive to the polarity of the probe's microenvironment. acs.org Specifically, the ratio of the intensity of the first vibronic peak (I₁) to that of the third vibronic peak (I₃), often referred to as the Py scale, is a widely used parameter to probe the polarity of the medium surrounding the pyrene molecule. acs.org

In polar environments, the intensity of the I₁ band is enhanced relative to the I₃ band, resulting in a higher I₁/I₃ ratio. acs.org Conversely, in nonpolar environments, the I₃ band is more prominent, leading to a lower I₁/I₃ ratio. acs.org This solvatochromic behavior makes pyrene and its derivatives, including this compound, excellent probes for characterizing the polarity of various microheterogeneous systems such as micelles, polymers, and biological membranes. solinst.comresearchgate.net

This compound, being water-soluble, is particularly suited for studying aqueous systems. d-nb.info Its fluorescence can report on changes in the local environment, for example, during the formation of micelles in a surfactant solution. solinst.comresearchgate.net As surfactant molecules aggregate to form micelles, the pyrene probe can partition into the nonpolar core of the micelle, which is reflected by a change in the I₁/I₃ ratio of its fluorescence spectrum. researchgate.net This allows for the precise determination of the critical micelle concentration (CMC) of surfactants. solinst.com

Environmental Tracer Studies

The high fluorescence quantum yield, good stability, and low detection limits of pyrene sulfonates make them ideal candidates for tracer studies in environmental science. These tracers are intentionally released into a system to track the movement of water and the substances it carries.

Hydrological Tracing for Water Flow and Transport Phenomena

Pyrene sulfonates have been successfully used as fluorescent tracers in hydrological studies to understand water flow paths and transport dynamics in various environments, including geothermal reservoirs and groundwater systems. For instance, 1,3,6,8-pyrene tetrasulfonate has been employed in tracer tests in high-temperature geothermal fields. Its thermal stability allows it to withstand the harsh conditions of these reservoirs, providing valuable data on fluid flow and connectivity between injection and production wells.

The excellent detectability of these compounds, with detection limits in the parts-per-trillion range using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection, enables their use at very low concentrations, minimizing any potential environmental impact. The data obtained from these tracer tests are crucial for managing geothermal resources and for modeling groundwater flow.

Tracer CompoundEnvironmentDetection LimitKey FindingsReference
1,3,6,8-pyrene tetrasulfonateHigh-temperature geothermal reservoirs~200 parts per trillionSufficient thermal stability for use in 300°C systems.
Polyaromatic sulfonates (general)Geothermal reservoirs~200 parts per trillionSuitable for reservoirs up to 310°C, some up to 350°C.

Table 3: Application of pyrene sulfonates in hydrological tracing.

Characterization of Contaminant Dispersion in Aquatic Systems

In addition to tracing water flow, fluorescent dyes like pyrene sulfonates can be used to study and model the dispersion of contaminants in aquatic systems. waterprobes.com By using a tracer, scientists can map the extent and movement of a contaminant plume, which is essential for assessing environmental risks and planning remediation strategies. studysmarter.co.uk

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) has been utilized to track the dispersion of water-soluble pollutants in freshwater systems. Its strong fluorescence allows for the precise quantification of how pollutant concentrations change over time and space, demonstrating its effectiveness as a tracer in hydrophilic environments. The data from such tracer studies, including dye concentrations and travel times, provide valuable input for models that predict how contaminants are transported and diluted in rivers, lakes, and groundwater. waterprobes.com

Interactions with Biological Systems (Non-Clinical)

This compound and its parent compound, pyrene, are valuable fluorescent probes in biochemical and biophysical research due to their unique spectral properties. nih.gov The fluorescence emission of pyrene is highly sensitive to the polarity of its local microenvironment. nih.govnih.gov This sensitivity, along with its capacity to form an excited-state dimer known as an excimer, allows for detailed investigations of molecular interactions and structural dynamics of biological macromolecules without the need for clinical studies. mdpi.com

Probing Protein-Protein Interactions

The unique photophysical characteristics of pyrene make it an effective tool for studying protein-protein interactions, oligomerization, and conformational changes. nih.govmdpi.com When a protein is labeled with a pyrene derivative, the vibronic bands of its fluorescence monomer emission spectrum can report on the polarity of the probe's location within the protein structure. nih.gov

A key feature exploited in these studies is excimer fluorescence. mdpi.com An excimer is formed when two pyrene molecules are in close proximity, typically around 10 Å, leading to the appearance of a broad, unstructured emission band at a longer wavelength (centered around 460 nm) than the monomer emission. nih.govmdpi.com The appearance of this excimer band is a direct indication of the spatial closeness of the two labeled sites, which can be on the same or different protein subunits. mdpi.com This principle is used to measure intra- and intermolecular distances and to monitor processes that bring different parts of proteins together, such as folding or binding events. nih.gov

A notable application is the spectroscopic analysis of apolipoprotein E4 (apoE4), a protein implicated as a major risk factor for heart disease and Alzheimer's disease. mdpi.com Researchers used pyrene fluorescence to investigate a hypothesized interaction between the N-terminal (NT) and C-terminal (CT) domains of apoE4. By site-specifically labeling two cysteine residues (one at position 61 in the NT domain and one at position 255 in the CT domain) with pyrene, they could test the proximity of these domains. The observation of a distinct excimer band in the fluorescence spectrum of the double-labeled apoE4 provided direct spectroscopic evidence supporting the theory that these two domains interact closely. mdpi.com

Table 1: Application of Pyrene Fluorescence in Protein-Protein Interaction Studies

Protein StudiedResearch QuestionMethodKey FindingReference
Apolipoprotein E4 (apoE4)Proximity of N-terminal (NT) and C-terminal (CT) domains.Site-specific pyrene labeling at Arg61Cys and Glu255Cys.The appearance of an excimer fluorescence band confirmed the close spatial proximity of the NT and CT domains. mdpi.com

Investigation of Molecular Interactions with Biomolecules (e.g., Albumin)

This compound and related pyrene derivatives are frequently used to explore the binding and interaction with various biomolecules, with a significant body of research focusing on serum albumins like Human Serum Albumin (HSA). researchgate.netnih.govdoi.org HSA is a major transport protein in the blood, and understanding its interaction with small molecules is crucial in biophysical chemistry.

The interaction between 1-pyrene sulfonic acid and HSA has been observed through fluorescence spectroscopy. nih.govlodz.pl Studies show that the binding of pyrene derivatives to HSA often leads to quenching of the protein's intrinsic tryptophan fluorescence, specifically from the Trp214 residue located in subdomain IIA. nih.gov This quenching is a common indicator that a binding event has occurred. doi.org

The nature of these interactions is primarily hydrophobic and involves π-stacking between the pyrene ring system and aromatic amino acid residues within the protein's binding pockets. doi.org Research comparing pyrene with its various derivatives has shown that the type of substituent on the pyrene ring significantly influences the binding affinity to HSA. For instance, studies have determined that pyrene and its derivatives typically form a 1:1 complex with HSA. The binding affinity can vary by orders of magnitude depending on the substituent. For example, at 298 K, the binding affinity for pyrene is weaker compared to derivatives with methyl or nitro groups. doi.org While pyrene itself interacts mainly through hydrophobic and π-stacking forces, derivatives with groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can have additional interactions. doi.org

The binding of negatively charged pyrene derivatives, such as this compound, to albumin is well-documented. researchgate.netnih.gov The sulfonate group increases water solubility, making it a practical probe for studies in aqueous buffer solutions, which mimic physiological conditions. google.com.na

Table 2: Binding Affinities of Pyrene and its Derivatives with Human Serum Albumin (HSA) at 298 K

CompoundBinding Affinity (K) (L mol⁻¹)Primary Interaction ForcesReference
Pyrene (Pyr)0.26 × 10⁵Hydrophobic & π-stacking doi.org
1-Aminopyrene (APyr)0.33 × 10⁵Hydrophobic, π-stacking, Hydrogen bonds doi.org
1-Hydroxypyrene (HPyr)1.23 × 10⁵Hydrophobic, π-stacking, Hydrogen bonds doi.org
1-Nitropyrene (NPyr)2.53 × 10⁵Hydrophobic & π-stacking doi.org
1-Methylpyrene (MPyr)12.49 × 10⁵Hydrophobic & π-stacking doi.org

Supramolecular Assemblies and Intermolecular Interactions of Pyrene 1 Sulfonate

Molecular Aggregation Behavior and Controlled Self-Assembly

Pyrene-1-sulfonate (PS) demonstrates a pronounced tendency for molecular aggregation and self-assembly, driven primarily by the strong π-π stacking interactions between the polycyclic aromatic pyrene (B120774) cores. scbt.com This behavior is a cornerstone of its application in creating functional supramolecular systems. In solution, the this compound anion can exist as monomers, dimers, or small oligomers, and its aggregation can be meticulously controlled to form specific nanostructured assemblies. acs.org

The self-association of pyrene derivatives often leads to the formation of excimers, which are excited-state dimers that exhibit a characteristic red-shifted fluorescence emission compared to the monomeric form. nih.gov This property is a powerful tool for probing the aggregation state of this compound in various environments. The intensity ratio of the first to third vibronic emission bands (I/III ratio) in the fluorescence spectrum of this compound is highly sensitive to the polarity of its local environment, providing further insights into the self-assembly process. acs.orgnih.gov

Research has shown that the self-assembly of this compound can be influenced by the nature of its counter-ion. For instance, when paired with imidazolium-based cations, this compound can form crystalline solids that exhibit complex, non-reversible thermograms, indicative of polymorphism. acs.orgresearchgate.net In these structures, the this compound anion plays a crucial role in promoting the formation of imidazolium (B1220033) polymorphic structures, acting as a nucleation center around which the cations self-organize. acs.org This controlled self-assembly can be directed to form specific supramolecular architectures, highlighting the tunability of the system.

A study on a pyrene-based bolaamphiphile (PRB) demonstrated that the addition of acetate (B1210297) ions could induce a morphological transition from nanodisks to nanotubes, accompanied by an enhancement in fluorescence. researchgate.net This transformation is attributed to the binding of acetate ions to the pyridinium (B92312) head groups of the bolaamphiphile, which alters the intermolecular interactions and directs the self-assembly into a different nanostructure. researchgate.net

Table 1: Factors Influencing this compound Aggregation

Factor Observation Reference
π-π Stacking The polycyclic aromatic structure of pyrene facilitates strong π-π stacking interactions, which are a primary driving force for aggregation. scbt.com
Counter-ion Imidazolium-based counter-ions can induce the formation of crystalline, polymorphic structures with this compound. acs.orgresearchgate.net
Additives Acetate ions can trigger a morphological change in the self-assembled aggregates of a pyrene-based bolaamphiphile from nanodisks to nanotubes. researchgate.net
Concentration In concentrated solutions, pyrene derivatives tend to form characteristic excimers due to self-association. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The pyrene moiety of this compound can act as a guest in various host-guest systems, with its fluorescence properties serving as a sensitive probe for molecular recognition events. While specific studies focusing solely on this compound as a host are less common, its behavior as a guest provides significant insights into its intermolecular interaction capabilities.

In the presence of macrocyclic hosts such as cyclodextrins, the aggregation of pyrene derivatives can be modulated. acs.org For instance, sulfated β-cyclodextrin has been shown to induce the aggregation of a cationic pyrene derivative, 1-pyrene methyl amine (PMA). acs.org This induced aggregation is a result of charge neutralization between the cationic probe and the negatively charged sulfate (B86663) groups on the cyclodextrin, leading to the association of the pyrene moieties. acs.org This system is highly responsive to external stimuli like temperature, pH, and ionic strength, making it a potential platform for sensing applications. acs.org

Cationic water-soluble cyclophanes bearing a pyrene unit have been synthesized to act as hosts for anionic guest molecules. oup.com In a related concept, a reduction-responsive anionic cyclophane was synthesized with a covalently attached pyrene moiety, acting as a host-guest conjugate. oup.com The release of the pyrene derivative upon reduction of a disulfide bond within the host led to a significant fluorescence response, demonstrating a controlled release mechanism. oup.com

The unique monomer and excimer fluorescence of pyrene have been utilized to identify diastereomers of guest molecules within the cavities of nor-seco-cucurbit rsc.orguril (NS-CB rsc.org). beilstein-journals.org The excimer emission, resulting from the π-π stacking of two pyrene units from guest molecules within the host's cavities, served as a distinct photophysical signal for molecular recognition. beilstein-journals.org

Table 2: Examples of Pyrene Derivatives in Host-Guest Systems

Host Molecule Pyrene Derivative Guest/Moiety Key Finding Reference
Sulfated β-cyclodextrin 1-pyrene methyl amine (PMA) Host induces aggregation of the guest through charge neutralization. acs.org
Cationic water-soluble cyclophane Pyrene moiety Cyclophane acts as a host for anionic guests, with the pyrene unit as part of the host structure. oup.com
Anionic cyclophane with disulfide bond Covalently attached pyrene Reduction-responsive release of the pyrene derivative leads to a fluorescence change. oup.com
nor-seco-cucurbit rsc.orguril (NS-CB rsc.org) Guest molecules with pyrene units Excimer fluorescence of pyrene allows for the identification of guest diastereomers within the host. beilstein-journals.org

Formation of Self-Assembled Nanostructures and Architectures

The controlled self-assembly of this compound and its derivatives can lead to a variety of well-defined nanostructures. These structures are formed through a balance of intermolecular forces, including π-π stacking, electrostatic interactions, and solvophobic effects.

For example, a pyrene-based bolaamphiphile was shown to self-assemble into nanodisks in an aqueous solution. researchgate.net The morphology of these aggregates could be transformed into nanotubes upon the addition of acetate ions. researchgate.net This demonstrates that subtle changes in the chemical environment can be used to control the final architecture of the self-assembled nanostructures. researchgate.net

The introduction of different substituents to the pyrene core can also influence the resulting self-assembled structures. A series of tetrasubstituted pyrene discotic derivatives were synthesized, and their self-assembly behavior was studied. mdpi.com These molecules, with their conjugated pyrene core and flexible alkyl side groups, showed a tendency to form micro square tubes and microcuboids through a solvent-exchange method. mdpi.com The π–π stacking effect, promoted by the conjugated structure of pyrene and alkyne units, was a key driver for the observed self-assembly on a macroscopic level. mdpi.com

Furthermore, the self-assembly of pyrene derivatives on surfaces, such as Au(111), has been investigated to create highly ordered two-dimensional structures. rsc.org The adsorption behavior and the resulting supramolecular patterns are influenced by the substituents on the pyrene molecule. rsc.org

Influence of Ionic and Solvent Environments on Assembly Processes

The aggregation and self-assembly of this compound are highly sensitive to the surrounding ionic and solvent environments. The sulfonic acid group imparts water solubility and facilitates interactions in aqueous media, a key feature for its use in biological and environmental applications. scbt.com

The nature of the counter-ion has a significant impact on the self-assembly process. In a study of this compound paired with different imidazolium-based cations, it was found that the resulting ionic adducts exhibited complex thermal behaviors, suggesting the formation of different polymorphic structures. acs.org This indicates that the cation plays a direct role in guiding the supramolecular organization of the this compound anion. acs.org

The polarity of the solvent is another critical factor. The photophysical properties of this compound adducts have been shown to differ in solvents of varying polarity, such as chloroform (B151607) and methanol (B129727). acs.orgresearchgate.net The intensity ratio of the vibronic bands in the fluorescence spectrum of pyrene derivatives is a well-established probe for the polarity of the local environment. nih.gov This solvatochromic behavior can be used to monitor the self-assembly process and the nature of the resulting aggregates.

The presence of other ions in the solution can also influence aggregation. For a pyrene-based bolaamphiphile, the addition of sodium mesitylenesulfonate led to a significant enhancement of the pyrene excimer emission and a morphological transition of the aggregates from nanodisks to spherical particles. researchgate.net This was attributed to the screening of repulsive interactions between the head groups of the bolaamphiphile by the added salt, allowing for denser packing of the pyrene moieties. researchgate.net

Table 3: Environmental Effects on this compound Assembly

Environmental Factor Effect on Assembly Mechanism Reference
Counter-ion Influences the formation of polymorphic structures. The cation guides the supramolecular organization of the this compound anion. acs.org
Solvent Polarity Affects the photophysical properties and aggregation behavior. The local environment around the pyrene moiety changes, which is reflected in its fluorescence spectrum. acs.orgnih.gov
Ionic Strength Can induce morphological transitions and enhance fluorescence. Screening of repulsive electrostatic interactions allows for denser packing of pyrene units. researchgate.net
Aqueous Environment The sulfonic acid group enhances solubility and promotes aggregation in water. Hydrophobic interactions of the pyrene core drive self-assembly in aqueous media. scbt.com

Emerging Research Frontiers and Future Perspectives for Pyrene 1 Sulfonate

Integration with Advanced Nanotechnology and Hybrid Systems

The integration of pyrene-1-sulfonate into nanotechnology and hybrid systems represents a significant frontier in materials science. Its aromatic structure facilitates non-covalent interactions with carbon nanomaterials, while its sulfonate group imparts aqueous dispersibility and provides a site for ionic interactions.

Graphene Exfoliation and Stabilization: this compound and its derivatives are highly effective in the liquid-phase exfoliation of graphite (B72142) to produce graphene and few-layer graphene (FLG). mdpi.combohrium.com The pyrene (B120774) moiety adsorbs onto the graphene surface via strong π-π stacking interactions, while the hydrophilic sulfonate group extends into the aqueous medium, preventing the graphene sheets from re-aggregating. mdpi.comresearchgate.net This method is a cost-effective and scalable approach to producing stable aqueous dispersions of graphene for applications in polymer composites, sensors, and energy storage. mdpi.combohrium.com Research has shown that pyrene derivatives can be used at micromolar concentrations to achieve high exfoliation yields. mdpi.com

Hybrid Ionic Materials: A burgeoning area of research is the use of this compound as an anionic component in novel ionic materials, including ionic liquids (ILs) and crystalline ion pairs. acs.orgnih.gov By pairing this compound with different organic cations, such as those based on imidazolium (B1220033) or large, functionalized polyhedral oligomeric silsesquioxanes (POSS), researchers can create hybrid materials with distinct thermal and photoluminescent properties. acs.orgnih.govresearchgate.net For instance, a this compound adduct with a POSS-based cation was found to be an ionic liquid with a glass transition temperature of -4.2 °C, whereas its pairing with various imidazolium cations resulted in crystalline solids with melting points above 100 °C. acs.orgnih.govnih.gov These POSS-based hybrids are particularly interesting as they merge the photophysical attributes of the pyrene unit with the improved thermal stability, mechanical properties, and processability conferred by the POSS nanofiller. nih.gov

Hybrid SystemRole of this compoundResulting Properties/Applications
Graphene/Water Exfoliating and stabilizing agent via π-π stacking. mdpi.combohrium.comStable aqueous dispersions of graphene for use in composites and sensors. mdpi.com
POSS-based Ionic Liquid Anionic component, providing photoluminescence. acs.orgnih.govForms a functional ionic liquid with a low glass transition temperature (-4.2 °C). acs.orgnih.govresearchgate.net
Imidazolium-based Ion Pairs Anionic component, promoting supramolecular structures. acs.orgresearchgate.netCrystalline solids (m.p. > 100 °C) with complex thermal behavior. acs.orgnih.govresearchgate.net
Layered Double Hydroxides (LDH) Intercalated anion, forming fluorescent aggregates. researchgate.netTransparent hybrid film capable of detecting toluene (B28343) through changes in fluorescence. researchgate.net

Design of Next-Generation Functional Materials with Tunable Properties

A key advantage of this compound is the ability to design next-generation materials with precisely tuned properties. This tunability stems from the sensitive nature of the pyrene fluorophore and the chemical versatility of the sulfonate group.

The photophysical properties of pyrene are highly dependent on its local environment. nih.gov This solvatochromic behavior allows it to be used as a probe for solvent polarity. nih.govrpi.edu Furthermore, the aggregation state of pyrene derivatives can be controlled to switch between monomer and excimer emission, resulting in significant changes in the fluorescence spectrum. rsc.orgrsc.org This property is exploited in creating "smart" materials that respond to external stimuli such as temperature or the presence of specific analytes. researchgate.netrsc.org For example, pyrene-based Metal-Organic Frameworks (MOFs) can be designed to exhibit either monomer or excimer fluorescence by adjusting the temperature, demonstrating their potential as smart materials with controllable optical properties. rsc.org

By strategically selecting the counter-cation paired with this compound, researchers can tune the material's bulk properties. acs.orgacs.org The choice of cation dictates whether the resulting salt is an ionic liquid or a crystalline solid, thereby controlling its thermal properties, solubility, and processing capabilities. nih.govresearchgate.net This approach allows for the rational design of materials for specific applications, such as photoluminescent ionic liquids for optoelectronics or crystalline precursors for supramolecular assemblies. nih.govresearchgate.net The functionalization of the pyrene molecule itself with different groups further expands the possibilities for creating materials with desired electronic and optical characteristics for use in devices like OLEDs and solar cells. rsc.orgnih.gov

Method of TuningTunable PropertyResulting Material/System
Choice of Counter-cation Thermal Properties (Ionic Liquid vs. Crystalline Solid). acs.orgnih.govresearchgate.netPOSS-Pyrene-1-sulfonate (Ionic Liquid), Imidazolium-Pyrene-1-sulfonate (Crystalline). acs.orgnih.govresearchgate.net
Solvent/Analyte Environment Fluorescence Emission (Monomer vs. Excimer). researchgate.netrsc.orgThis compound/LDH film for toluene sensing. researchgate.net
Temperature Fluorescence Emission. rsc.orgPyrene-based MOF with temperature-dependent monomer/excimer emission. rsc.org
Molecular Functionalization Optical and Electrochemical Properties. acs.orgPyrene-pyridine integrated molecules as hole-transporting materials for OLEDs. acs.org

Exploration of Novel Spectroscopic and Imaging Techniques for Characterization

The comprehensive characterization of this compound-based systems relies on a suite of conventional and advanced analytical techniques. These methods are crucial for understanding the structure, dynamics, and performance of these novel materials.

Standard spectroscopic techniques such as UV-vis absorption, steady-state and time-resolved fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structure and investigate the photophysical properties and aggregation behavior of this compound adducts in solution. acs.orgnih.gov Thermal properties are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide information on thermal stability and phase transitions, such as melting points and glass transitions. acs.orgnih.govresearchgate.net

More advanced techniques are being employed to gain deeper insights. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to characterize new 1:1 ionic adducts. nih.gov Dynamic Light Scattering (DLS) reveals the presence and size of aggregates in solution, which is critical for understanding self-assembly processes. acs.orgresearchgate.net For characterizing nanostructured materials, techniques like Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are essential. mdpi.com Statistical Raman analysis, for instance, has been used to confirm the formation of bilayer and few-layer graphene after exfoliation with pyrene derivatives. mdpi.com In the context of assembled systems, advanced imaging techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) and Super-Resolution Structured Illumination Microscopy (SR-SIM) are being utilized to investigate the morphology of vesicles and other nanostructures. researchgate.net

TechniqueInformation ProvidedApplication Example
Time-Resolved Fluorescence Spectroscopy Emission lifetimes, identifies different emitting species. acs.orgnih.govresearchgate.netCharacterizing the presence of multiple active species in this compound adducts. acs.orgnih.govresearchgate.net
Dynamic Light Scattering (DLS) Hydrodynamic radii of aggregates in solution. acs.orgresearchgate.netMeasuring aggregate size of imidazolium-pyrene-1-sulfonate ion pairs. acs.orgresearchgate.net
MALDI-TOF Mass Spectrometry Characterization and mass confirmation of new ionic adducts. acs.orgnih.govConfirming the formation of 1:1 POSS-pyrene adducts. acs.orgnih.gov
Differential Scanning Calorimetry (DSC) Thermal transitions (melting point, glass transition). acs.orgnih.govresearchgate.netDifferentiating between crystalline ion pairs and amorphous ionic liquids. acs.orgnih.govresearchgate.net
Raman Spectroscopy Characterization of carbon nanomaterials. mdpi.comConfirming the successful exfoliation of graphite into few-layer graphene. mdpi.com
Advanced Fluorescence Microscopy (FLIM, SR-SIM) Morphological characterization of self-assembled nanostructures. researchgate.netInvestigating the anatomy of vesicles formed from peptide assemblies using pyrene as a probe. researchgate.net

Expanding the Scope of Computational Modeling and Predictive Science

Computational modeling is becoming an indispensable tool for accelerating the design and understanding of this compound-based materials. These methods provide molecular-level insights that complement experimental findings and guide the synthesis of new functional systems.

Molecular Dynamics (MD) simulations are particularly powerful for studying the non-covalent interactions that govern the behavior of this compound in hybrid systems. mdpi.com For example, MD simulations using force fields like MMFF94 have been employed to compute the adsorption of pyrene derivatives onto graphene flakes. mdpi.com These simulations help elucidate the mechanism of exfoliation and stabilization by detailing the π-π stacking interactions at the atomic level. mdpi.com Such computational studies can explore the effects of different functional groups, molecular orientations, and solvation, providing a predictive framework for designing more effective exfoliating agents. mdpi.com

Computational approaches are also crucial for interpreting data from complex analytical techniques. For instance, in Small-Angle X-ray Scattering (SAXS), computational modeling can help discriminate between different possible structures that fit the experimental scattering data. nih.gov As researchers design increasingly complex supramolecular structures and materials, the synergy between experimental characterization and computational prediction will be vital. ru.nl Predictive models can screen potential candidate molecules, such as different cations to be paired with this compound, and forecast their resulting properties, thereby streamlining the experimental discovery process. mdpi.comnih.gov

Synergistic Research Across Disciplines

The full potential of this compound can only be realized through synergistic research that bridges multiple scientific disciplines. The development of advanced materials from this compound is not confined to a single field but rather thrives on the convergence of chemistry, materials science, physics, and computational science. santannapisa.itscispace.comnih.gov

Chemistry and Materials Science: Synthetic chemists design and create novel this compound adducts and derivatives, while materials scientists integrate these molecules into functional systems like polymer composites, ionic liquids, and MOFs. nih.govrsc.orgrsc.org For example, the synthesis of this compound ionic adducts is a chemical challenge, while their application in graphite exfoliation is a materials science endeavor. mdpi.comnih.govnih.gov

Physics and Engineering: Physicists investigate the fundamental photophysical processes, such as fluorescence, energy transfer, and charge transport, in pyrene-based materials. uky.edu This fundamental understanding is then leveraged by engineers to design and fabricate optoelectronic devices, sensors, and security inks. researchgate.netrsc.orguns.ac.rs

Experimental and Computational Science: A powerful synergy exists between experimentalists who synthesize and characterize new materials and computational scientists who model and predict their behavior. mdpi.comru.nl Computational modeling can explain experimental observations, such as the aggregation behavior of this compound in different solvents, and guide future experiments, creating a rapid feedback loop for material discovery. mdpi.comresearchgate.net

This interdisciplinary approach is essential for tackling complex challenges and translating fundamental discoveries into practical technologies. nih.govugent.be Future breakthroughs will likely emerge from collaborative projects where experts from diverse fields work together to design, synthesize, characterize, and model the next generation of this compound-based functional materials.

Q & A

Q. What systematic approaches integrate this compound’s physicochemical data across disparate studies into a predictive model?

  • Methodological Answer : Conduct a scoping review (PRISMA-ScR framework) to aggregate data on solubility, logP, and spectral properties. Use machine learning (e.g., random forest regression) to identify key predictors of environmental reactivity. Validate models with holdout datasets and report uncertainty intervals. Share datasets via FAIR (Findable, Accessible, Interoperable, Reusable) repositories .

Methodological Considerations from Evidence

  • Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure hypotheses .
  • Data Integrity : Archive raw data and metadata using platforms like Zenodo or Figshare to ensure reproducibility .
  • Literature Reviews : Combine systematic reviews (for quantitative synthesis) with scoping studies (to map interdisciplinary applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.